molecular formula C20H18O10 B12500954 2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid

2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid

Cat. No.: B12500954
M. Wt: 418.3 g/mol
InChI Key: KFCMFABBVSIHTB-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Interpretation

The systematic IUPAC name for this compound is (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid . This name reflects its stereochemical and structural features:

  • The core structure consists of a propanoic acid backbone substituted at the second carbon (C2) with an ester-linked caffeoyl group (3,4-dihydroxycinnamoyl) and at the third carbon (C3) with a 3,4-dihydroxyphenyl group.
  • The (2R) designation indicates the absolute configuration at the chiral center (C2), while the (E) notation specifies the trans geometry of the double bond in the caffeoyl moiety.
  • The 3,4-dihydroxyphenyl substituents on both the caffeoyl and propanoic acid components are critical to its biochemical interactions.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₈H₁₆O₈ , derived from:

  • 18 carbon atoms : 12 from the two aromatic rings and 6 from the propanoic acid and caffeoyl chain.
  • 16 hydrogen atoms : Distributed across the aromatic rings, aliphatic chain, and hydroxyl groups.
  • 8 oxygen atoms : Present in hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) functional groups.
Property Value Source
Molecular weight 360.315 g/mol
Exact mass 360.0845 Da
Monoisotopic mass 360.0845 Da

The molecular weight aligns with the sum of atomic masses for its constituent elements, confirming stoichiometric consistency.

SMILES Notation and Stereochemical Configuration

The SMILES notation for this compound is:

OC(=O)[C@@H](CC1=CC(O)=C(O)C=C1)OC(=O)\C=C\C2=CC(O)=C(O)C=C2  

Key features of this notation include:

  • [C@@H] : Indicates the R-configuration at the chiral center (C2).
  • \C=C\ : Denotes the trans (E) geometry of the double bond in the caffeoyl group.
  • CC1=CC(O)=C(O)C=C1 : Represents the 3,4-dihydroxyphenyl group attached to C3.

The stereochemical specificity is critical for biological activity, as the R-configuration and E-geometry influence molecular recognition in enzymatic systems.

InChI and InChIKey Specifications

The InChI and InChIKey provide standardized identifiers for unambiguous chemical representation:

  • InChI :
    InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1  
  • InChIKey :
    DOUMFZQKYFQNTF-WUTVXBCWSA-N  

    The InChI string encodes:
  • Stereochemistry : t16-/m1/s1 specifies the R-configuration at C2.
  • Double bond geometry : b6-3+ defines the E-configuration.
  • Hydrogen bonding : Positions of hydroxyl groups are explicitly detailed.

Alternative Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry numbers across databases:

Synonym/Identifier Source Registry Number
Rosmarinic acid CAS 20283-92-5
Labiatenic acid UNII MQE6XG29YI
(R)-Rosmarinic acid CHEMBL324842
trans-Rosmarinic acid CHEBI:50371
α-O-Caffeoyl-3,4-dihydroxyphenyllactic acid PubChem CID 5281792

Properties

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

2-[3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29)

InChI Key

KFCMFABBVSIHTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approaches

Stepwise Esterification

The target compound is synthesized via sequential esterification of caffeic acid derivatives. Key steps include:

  • Protection of phenolic hydroxyl groups : Methylation or acetylation prevents unwanted side reactions.
  • Activation of carboxylic acids : Ethyl chloroformate or carbodiimides (e.g., DCC/DMAP) are used to generate reactive intermediates.
  • Coupling reactions : Acylation between 3-(3,4-dihydroxyphenyl)propanoic acid and activated caffeoyl chloride derivatives under inert conditions.
Table 1: Representative Reaction Conditions for Stepwise Esterification
Step Reagents/Conditions Yield (%) Catalyst Reference
Phenolic protection Methyl iodide, K₂CO₃, DMF, 60°C 85
Carboxylic activation Ethyl chloroformate, Et₃N, THF, 0°C 78
Esterification Activated ester, DIPEA, CH₂Cl₂, RT 65 DMAP
Deprotection BBr₃, CH₂Cl₂, -78°C → RT 90

Claisen-Schmidt Condensation

This method exploits the α,β-unsaturated carbonyl system in the target compound:

  • Base-catalyzed condensation : 2-(Carboxymethyl)-3,4-dihydroxyphenylprop-2-enoic acid reacts with 3-(3,4-dihydroxyphenyl)propanoic acid in the presence of NaOH/EtOH.
  • Acid workup : Hydrochloric acid precipitates the product, which is purified via recrystallization.
Key Observations:
  • Reaction time: 12–24 hours at reflux.
  • Side products include cis-isomers, mitigated by stereoselective conditions.

Enzymatic Synthesis

Acyltransferase-Mediated Coupling

Coenzyme A-dependent acyltransferases (e.g., BAHD family) catalyze regioselective esterification under mild conditions:

  • Substrates : Caffeoyl-CoA and 3-(3,4-dihydroxyphenyl)propanoic acid.
  • Optimized parameters : pH 7.5, 30°C, NADH regeneration system.
Table 2: Enzymatic Synthesis Performance
Enzyme Source Conversion Efficiency (%) Selectivity (Desired:Byproducts) Reference
Salvia miltiorrhiza 72 9:1
Recombinant BAHD 68 8:1

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of polyphenolic intermediates but may require rigorous drying.
  • Mixed solvents (THF/H₂O) improve reaction homogeneity in enzymatic routes.

Purification Techniques

  • Column chromatography : Silica gel with EtOAc/MeOH/H₂O (10:1:0.1) resolves diastereomers.
  • HPLC : C18 columns (0.1% TFA in H₂O/MeCN gradient) achieve >98% purity.

Challenges and Mitigations

  • Oxidative degradation : Phenolic groups are prone to oxidation. Use of argon atmosphere and antioxidants (e.g., ascorbic acid) is critical.
  • Steric hindrance : Bulky substituents reduce coupling efficiency. Microwave-assisted synthesis (50°C, 150 W) accelerates reaction kinetics.

Research Findings

  • Scalability : Chemical methods achieve gram-scale production (purity >95%), whereas enzymatic routes are limited to milligram quantities.
  • Green chemistry : Immobilized lipases (e.g., Candida antarctica) reduce solvent waste by 40% compared to traditional methods.

Chemical Reactions Analysis

Esterification and Lipophilization Reactions

The hydroxyl and carboxylic acid groups in the compound enable esterification reactions, often catalyzed by enzymes like lipases. For example:

  • Enzymatic esterification with alcohols (e.g., hexanol) under optimized conditions (1:2 substrate ratio, 41.6% enzyme load, 39.4°C, 77.5 hours) achieves high yields (~84%) .

  • Lipophilization enhances oxidative stability in heterogeneous systems. Derivatives with longer alkyl chains (e.g., butyl esters) exhibit improved partition coefficients, critical for applications in lipid-rich environments .

Reaction TypeConditionsOutcomeSource
Enzymatic esterificationLipase, ionic solvent, 39.4°C84.4% yield of hexyl ester
Chemo-enzymatic processTMCS, tyrosinase, 25°CCatechol derivatives formation

Oxidation and Antioxidant Activity

The catechol moieties (3,4-dihydroxyphenyl groups) are prone to oxidation, forming quinones or reacting with free radicals:

  • Antioxidant mechanisms : The compound scavenges lipid peroxy radicals, decomposes hydroperoxides, and reacts with aldehydes (e.g., via Schiff base formation) .

  • Synergistic effects : Combined with phosphatidylcholine, it reduces polar compound formation in frying oils by 34% and preserves polyunsaturated fatty acids .

Conjugation and Addition Reactions

The α,β-unsaturated enoyl ester undergoes conjugation reactions:

  • Michael addition : The electrophilic α,β-unsaturated system reacts with nucleophiles (e.g., thiols or amines) .

  • Cycloaddition : Potential Diels-Alder reactivity with dienes, though specific examples require further study .

Metabolic Transformations

In biological systems, gut microbiota enzymes may reduce the α,β-unsaturated bond:

  • Reduction : Enzymes like abkar1 catalyze the saturation of the enoyl group, forming dihydro derivatives .

  • Decarboxylation : The carboxymethyl side chain may undergo decarboxylation under thermal or oxidative stress .

Synthetic Pathways

The compound’s synthesis involves multi-step strategies:

  • Esterification : Coupling of caffeic acid derivatives with propanoic acid side chains.

  • Protection/deprotection : Selective protection of hydroxyl groups using silyl ethers or acetyl groups to prevent side reactions.

  • Characterization : NMR and MS confirm regioselectivity and purity .

Stability and Degradation

  • Thermo-oxidative stability : Degrades at high temperatures (>150°C), forming aldehydes and oligomers .

  • pH sensitivity : The carboxylic acid group deprotonates in alkaline conditions, increasing solubility but reducing stability .

Scientific Research Applications

Salvianolic acid D has a wide range of scientific research applications, including:

Mechanism of Action

Salvianolic acid D exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salvianolic Acid B (Lithospermic Acid B)

Structure: Salvianolic acid B (C₃₆H₃₀O₁₆, CAS 121521-90-2) contains two caffeic acid units linked to a danshensu (3,4-dihydroxyphenyllactic acid) core . Key Differences:

  • Salvianolic acid D has a carboxymethyl group absent in Salvianolic acid B.
  • Salvianolic acid B has a larger molecular weight (718.6 g/mol vs. 526.45 g/mol for Salvianolic acid D) due to additional caffeoyl residues . Bioactivity: Both compounds exhibit strong free radical scavenging, but Salvianolic acid B shows superior efficacy in reducing myocardial ischemia-reperfusion injury .

Rosmarinic Acid

Structure : Rosmarinic acid (C₁₈H₁₆O₈, CAS 537-15-5) is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid .
Key Differences :

  • Lacks the carboxymethyl group and the extended conjugation seen in Salvianolic acid D.
  • Simpler structure with one caffeoyl and one dihydroxyphenyllactic acid moiety . Bioactivity: Rosmarinic acid is a potent antimicrobial and anti-inflammatory agent but has lower bioavailability compared to salvianolic acids due to reduced solubility .

3-(2,3-Dihydroxyphenyl)prop-2-enoic Acid

Structure: This compound (C₉H₈O₄, CAS 38481-04-8) features a single 2,3-dihydroxyphenyl group conjugated to a propenoic acid . Key Differences:

  • No ester linkages or additional aromatic rings, making it structurally simpler. Bioactivity: Primarily acts as a tyrosine kinase inhibitor, with weaker antioxidant effects compared to Salvianolic acid D .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Bioactivities
Salvianolic Acid D 142998-47-8 C₂₆H₂₂O₁₂ 526.45 Carboxymethyl group, prop-2-enoyloxy linker Antioxidant, cardioprotective
Salvianolic Acid B 121521-90-2 C₃₆H₃₀O₁₆ 718.6 Two caffeoyl residues, danshensu core Myocardial protection
Rosmarinic Acid 537-15-5 C₁₈H₁₆O₈ 360.31 Caffeic acid + dihydroxyphenyllactic acid ester Antimicrobial, anti-inflammatory
3-(2,3-Dihydroxyphenyl)prop-2-enoic Acid 38481-04-8 C₉H₈O₄ 180.16 Single dihydroxyphenyl-propenoic acid Tyrosine kinase inhibition

Biological Activity

The compound 2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid , also known as a derivative of phenylpropanoic acid, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of phenylpropanoic acids , characterized by a benzene ring linked to a propanoic acid structure. It possesses multiple hydroxyl groups, which are crucial for its biological activity.

  • Molecular Formula : C₁₅H₁₈O₅
  • Molecular Weight : 286.30 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from its structure.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies show that derivatives of this compound can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

Phenylpropanoic acid derivatives have been shown to modulate inflammatory pathways. The compound may inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrate its potential to reduce inflammation markers in macrophages, suggesting a therapeutic role in inflammatory diseases .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This activity is attributed to its ability to disrupt bacterial cell membranes .

  • Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them.
  • Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in inflammatory processes, reducing the synthesis of pro-inflammatory mediators.
  • Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Case Study 1: Antioxidant Efficacy

A study conducted on a rat model demonstrated that administration of the compound significantly reduced oxidative stress markers compared to control groups. The results indicated a decrease in malondialdehyde levels and an increase in superoxide dismutase activity .

Case Study 2: Anti-inflammatory Response

In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound showed reduced joint swelling and pain after eight weeks of treatment. Biomarkers for inflammation were significantly lower compared to the placebo group .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation
AntimicrobialMembrane disruption
Clinical efficacyReduced inflammation in RA patients

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

The synthesis of structurally similar polyphenolic derivatives often involves coupling reactions using reagents like 4-methylmorpholine and benzotriazole-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate in polar aprotic solvents (e.g., DMF) . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratios of intermediates) and reaction time (typically 12–24 hours under inert gas). Post-synthesis purification via preparative HPLC with C18 columns and acidified water/acetonitrile gradients is recommended to isolate the target compound .

Q. How can solubility and stability be evaluated for in vitro assays?

Solubility profiling in solvents like DMSO, ethanol, and PBS (pH 7.2) is critical. For example, analogs such as 3-(3-hydroxyphenyl)propanoic acid show solubility of ~1 mg/mL in DMSO and PBS, but organic solvent residues must be minimized (<0.1%) to avoid cytotoxicity . Stability studies should use LC-MS under physiological conditions (37°C, pH 7.4) to monitor degradation products over 24–72 hours .

Q. What spectroscopic methods are suitable for structural confirmation?

High-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC) are essential. For polyphenolic systems, 1^1H NMR typically reveals resonances for dihydroxyphenyl protons (δ 6.5–7.2 ppm) and α,β-unsaturated carbonyl groups (δ 7.8–8.2 ppm). IR spectroscopy can confirm ester linkages (C=O stretch at ~1730 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting data on the compound’s antioxidant vs. pro-oxidant effects be resolved?

Contradictions often arise from assay conditions. For example, in vitro antioxidant assays (e.g., DPPH scavenging) may show pro-oxidant behavior at high concentrations (>100 µM) due to auto-oxidation of catechol groups. Validate results using multiple models:

  • Cell-free systems : Measure malondialdehyde (MDA) inhibition in erythrocyte membranes exposed to oxidative stressors (e.g., cadmium) .
  • Cellular assays : Quantify superoxide dismutase (SOD) and catalase (CAT) activity in RAW 264.7 macrophages .
    Control for pH, metal ions (Fe2+^{2+}/Cu2+^{2+}), and oxygen levels, which influence redox behavior .

Q. What experimental designs are recommended for studying its inhibition of amyloid-β aggregation?

  • Thioflavin T (ThT) assays : Use 100 µM compound with Aβ42 peptides in Tris-HCl buffer (pH 8.5) and monitor fluorescence (λex 440 nm, λem 485 nm) over 24–48 hours .
  • Transmission electron microscopy (TEM) : Compare fibril morphology in treated vs. untreated samples.
  • In vivo validation : Administer 80 mg/kg doses in rodent models and quantify brain accumulation via LC-MS/MS .

Q. How can structure-activity relationships (SAR) be explored for its anti-osteoclast activity?

  • Analog synthesis : Modify the carboxymethyl and dihydroxyphenyl groups. For example, replace the prop-2-enoyl moiety with saturated chains to assess conjugation effects .
  • Functional assays : Test analogs in RANKL-induced osteoclast differentiation models. Measure TRAP activity and resorption pits in hydroxyapatite-coated plates .
  • Computational docking : Use AutoDock Vina to predict binding affinity to RANKL or NF-κB pathways .

Methodological Challenges

Q. How to address low bioavailability in pharmacokinetic studies?

Despite high solubility, limited blood-brain barrier (BBB) penetration is common for polyphenolic acids. Strategies include:

  • Prodrug design : Esterify carboxyl groups to enhance lipophilicity .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (100–200 nm) and assess release kinetics in simulated biological fluids .

Q. What statistical approaches are suitable for analyzing dose-response contradictions?

Use non-linear regression (e.g., GraphPad Prism) to fit data to sigmoidal or biphasic models. For hormetic effects (low-dose stimulation vs. high-dose inhibition), apply the Hill equation with negative cooperativity .

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